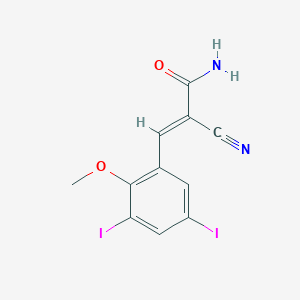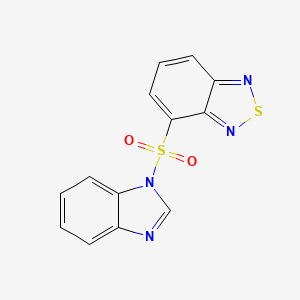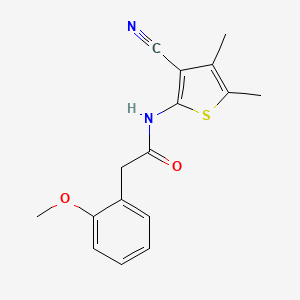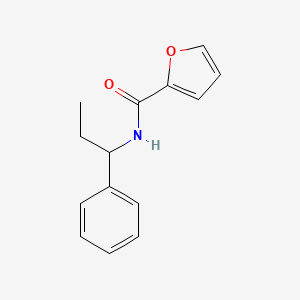
(E)-2-cyano-3-(3,5-diiodo-2-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(3,5-diiodo-2-methoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of cyano, diiodo, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3,5-diiodo-2-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-diiodo-2-methoxybenzaldehyde and malononitrile.
Condensation Reaction: The key step involves a condensation reaction between 3,5-diiodo-2-methoxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-cyano-3-(3,5-diiodo-2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The diiodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(E)-2-cyano-3-(3,5-diiodo-2-methoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological pathways and interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(3,5-diiodo-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-cyano-3-(3,5-diiodo-2-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-2-cyano-3-(3,5-diiodo-4-methoxyphenyl)prop-2-enamide: Similar structure but with the methoxy group in a different position.
Uniqueness
(E)-2-cyano-3-(3,5-diiodo-2-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3,5-diiodo-2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8I2N2O2/c1-17-10-6(2-7(5-14)11(15)16)3-8(12)4-9(10)13/h2-4H,1H3,(H2,15,16)/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFNGHUSWAWGST-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5286530.png)
![N-(3-{[(2,5-Dimethylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5286535.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(6-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5286537.png)
![(4S)-4-[4-(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}phenyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5286543.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5286547.png)
![2-(2-methoxyphenyl)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5286548.png)
![5-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrazinol](/img/structure/B5286552.png)
![[5-(4-cyclopentylpyrimidin-2-yl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanol](/img/structure/B5286557.png)

![N-(3-acetylphenyl)-4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5286573.png)
![N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B5286575.png)

![2-Fluoro-N-(2-([2-(2-fluorophenyl)ethyl]amino)-2-oxoethyl)benzamide](/img/structure/B5286589.png)

